2-Chloro-5-fluorobenzyl bromide

Description

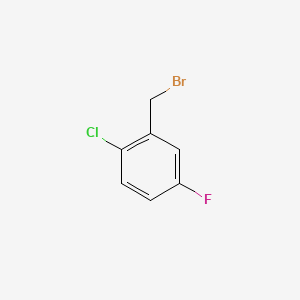

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-chloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVLFQDKJFSFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378601 | |

| Record name | 2-Chloro-5-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81778-09-8 | |

| Record name | 2-(Bromomethyl)-1-chloro-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81778-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Chloro-5-fluorobenzyl bromide. The information is curated for professionals in the fields of chemical research and drug development, with a focus on providing practical, data-driven insights.

Core Chemical Properties

This compound is a halogenated aromatic compound widely utilized as a reactive intermediate in organic synthesis. Its chemical structure, featuring a bromomethyl group ortho to a chlorine atom and para to a fluorine atom on a benzene ring, imparts a high degree of reactivity, making it a valuable building block for the introduction of the 2-chloro-5-fluorobenzyl moiety into various molecular scaffolds.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrClF | [1] |

| Molecular Weight | 223.47 g/mol | [1] |

| CAS Number | 81778-09-8 | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 65-66 °C at 2 mmHg | [1] |

| Density | 1.654 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.566 | [1] |

| Flash Point | 18 °C | [1] |

| Solubility | Soluble in common organic solvents. | |

| Storage Temperature | 2-8 °C | [1] |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the radical bromination of the corresponding toluene derivative, 2-chloro-5-fluorotoluene. This reaction is typically carried out using a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Postulated Synthetic Pathway

A plausible synthetic route for this compound is the free radical bromination of 2-chloro-5-fluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl radical.

Caption: Postulated synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a detailed, generalized experimental protocol for the synthesis of this compound based on common laboratory practices for benzylic bromination.

Materials:

-

2-Chloro-5-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-fluorotoluene (1.0 eq) and carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by TLC or GC analysis.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Applications in Synthesis

This compound is a versatile reagent primarily used as an alkylating agent in the synthesis of pharmaceuticals and other fine chemicals. Its benzylic bromide is a good leaving group, making it susceptible to nucleophilic substitution reactions.

Logical Workflow for Use in Synthesis

A typical experimental workflow involves the reaction of this compound with a nucleophile to introduce the 2-chloro-5-fluorobenzyl group.

Caption: A logical workflow for the use of this compound.

Experimental Protocol: Synthesis of 2-Chloro-5-fluorobenzaldehyde

One of the documented applications of this compound is in the synthesis of 2-chloro-5-fluorobenzaldehyde[1]. A plausible method for this conversion is the Sommelet reaction or oxidation with a suitable oxidizing agent.

Materials:

-

This compound

-

Hexamethylenetetramine

-

Chloroform or Acetic Acid

-

Hydrochloric acid

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure (via Sommelet Reaction):

-

Dissolve this compound (1.0 eq) in chloroform.

-

Add hexamethylenetetramine (1.1 eq) and reflux the mixture.

-

After the formation of the quaternary ammonium salt, add water and continue to reflux.

-

Acidify the reaction mixture with hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain crude 2-chloro-5-fluorobenzaldehyde.

-

Purify the product by column chromatography or recrystallization.

Applications in Drug Development and Material Science

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the field of oncology, where it can be used to modify existing drugs to enhance efficacy and reduce side effects. The presence of chlorine and fluorine atoms can improve the metabolic stability and binding affinity of the final drug molecule.

In material science, this compound is utilized in the production of specialty polymers and resins. The incorporation of the fluorinated benzyl moiety can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic properties to the resulting materials.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Codes: F (Flammable), C (Corrosive)[1].

-

Risk Statements: Highly flammable, causes burns[1].

-

Safety Statements: Keep away from sources of ignition. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection[1].

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Signaling Pathways

Information regarding specific signaling pathways directly modulated by this compound is not available in the public domain. Its biological effects are primarily realized through its incorporation into larger, pharmacologically active molecules. The properties it imparts to these molecules can then influence their interaction with various biological targets and signaling pathways.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis, drug discovery, and material science. Its well-defined chemical properties and reactivity profile make it a reliable tool for researchers and chemists. Adherence to strict safety protocols is essential when handling this compound. Further research into its applications is likely to uncover new and innovative uses for this versatile building block.

References

Synthesis of 2-Chloro-5-fluorobenzyl bromide from 2-chloro-5-fluorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-5-fluorobenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves the free-radical bromination of the benzylic position of 2-chloro-5-fluorotoluene. This document details the underlying chemical principles, experimental protocols, and relevant data.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the reactive benzyl bromide moiety, which allows for the introduction of the 2-chloro-5-fluorobenzyl group into various molecular scaffolds. The synthesis of this compound is typically achieved through a side-chain halogenation of 2-chloro-5-fluorotoluene.

The most common and effective method for this transformation is a free-radical bromination using a bromine source, such as N-bromosuccinimide (NBS), in the presence of a radical initiator. This approach offers good selectivity for the benzylic position over aromatic bromination.

Synthetic Pathway: Free-Radical Bromination

The conversion of 2-chloro-5-fluorotoluene to this compound proceeds via a free-radical chain mechanism. This reaction is typically initiated by light (photochemical initiation) or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

The process can be summarized in three key stages:

-

Initiation: The radical initiator decomposes upon heating or exposure to light to generate free radicals. These radicals then abstract a hydrogen atom from the methyl group of 2-chloro-5-fluorotoluene, forming a relatively stable benzyl radical.

-

Propagation: The resulting benzyl radical reacts with a bromine source, typically N-bromosuccinimide (NBS), to form the desired product, this compound, and a succinimidyl radical. This radical can then abstract a hydrogen from another molecule of 2-chloro-5-fluorotoluene to continue the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocols

The following section details a common experimental protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Chloro-5-fluorotoluene | C₇H₆ClF | 144.57 | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥98% | Commercially Available |

| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | ≥98% | Commercially Available |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | Anhydrous | Commercially Available |

Caution: Carbon tetrachloride is a toxic and environmentally hazardous solvent. All operations should be performed in a well-ventilated fume hood. Alternative, greener solvents have been explored for similar reactions.[1][2]

Reaction Setup and Procedure

-

Reaction Assembly: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is assembled. The apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

-

Charging the Flask: The flask is charged with 2-chloro-5-fluorotoluene, N-bromosuccinimide (NBS), benzoyl peroxide, and anhydrous carbon tetrachloride.

-

Reaction Execution: The reaction mixture is heated to reflux under a nitrogen atmosphere with vigorous stirring. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in carbon tetrachloride, is removed by filtration. The filtrate is then washed sequentially with water and brine to remove any remaining impurities.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain this compound as a colorless to light yellow liquid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactant Quantities | |

| 2-Chloro-5-fluorotoluene | 1.0 eq |

| N-Bromosuccinimide (NBS) | 1.05 - 1.1 eq |

| Benzoyl Peroxide | 0.02 - 0.05 eq |

| Reaction Conditions | |

| Solvent | Carbon Tetrachloride |

| Temperature | Reflux (approx. 77 °C) |

| Reaction Time | 4 - 8 hours |

| Product Characteristics | |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 65-66 °C at 2 mmHg |

| Density | 1.654 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.566 |

| Yield and Purity | |

| Typical Yield | 75 - 85% |

| Purity (by GC) | >98% |

Visualizations

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Workflow

References

An In-depth Technical Guide to 2-Chloro-5-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for 2-Chloro-5-fluorobenzyl bromide (CAS No. 81778-09-8). This halogenated aromatic compound is a key building block in medicinal chemistry and organic synthesis, valued for its utility in the development of novel therapeutic agents and other complex organic molecules.

Core Molecular and Physical Properties

This compound is a disubstituted toluene derivative, featuring chlorine, fluorine, and a bromomethyl group on the benzene ring. Its chemical reactivity is largely dictated by the lability of the benzylic bromide, making it an excellent electrophile for nucleophilic substitution reactions.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol [1][2][3][4] |

| CAS Number | 81778-09-8[1][2][3] |

| IUPAC Name | 2-(bromomethyl)-1-chloro-4-fluorobenzene[2] |

| Synonyms | 1-(Bromomethyl)-2-chloro-5-fluorobenzene[1] |

| Density | 1.654 g/mL at 25 °C |

| Boiling Point | 65-66 °C at 2 mmHg |

| Refractive Index | n20/D 1.566 |

Molecular Structure

The structure of this compound consists of a central benzene ring. A bromomethyl (-CH₂Br) group is located at position 1, a chloro (-Cl) group at position 2, and a fluoro (-F) group at position 5. This specific arrangement of halogens and the reactive benzyl bromide moiety makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Synthesis Protocol

A common and effective method for the synthesis of this compound is the radical bromination of the corresponding toluene precursor, 2-chloro-5-fluorotoluene. The following is a representative experimental protocol based on the Wohl-Ziegler bromination reaction.

Experimental Protocol: Radical Bromination of 2-Chloro-5-fluorotoluene

Objective: To synthesize this compound via free-radical bromination of 2-chloro-5-fluorotoluene using N-bromosuccinimide (NBS).

Materials:

-

2-chloro-5-fluorotoluene

-

N-bromosuccinimide (NBS)

-

A radical initiator, e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide

-

Anhydrous carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) as the solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-fluorotoluene (1.0 equivalent) in the chosen anhydrous solvent (e.g., CCl₄).

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.05 to 1.1 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN, ~0.02 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) with vigorous stirring. The reaction can be initiated by heat or by irradiation with a UV lamp.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Logical Workflow and Diagrams

The synthesis of this compound follows a logical progression from the starting material to the final product, as illustrated in the following workflow diagram.

Caption: Synthetic pathway for this compound.

This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The provided data and protocols are intended to facilitate the effective use of this compound in research and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 3. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 4. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Chloro-5-fluorobenzyl bromide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-fluorobenzyl bromide (C₇H₅BrClF), a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted aromatic compound with the following structure:

Structure:

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. ¹H and ¹³C NMR spectroscopy provide detailed information about the proton and carbon framework, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and reveals fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information on the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the benzylic methylene protons. The electron-withdrawing effects of the chlorine and fluorine atoms, along with the bromine atom, will influence the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |

| CH₂ | ~4.5 | s (singlet) | - | 2H |

| Ar-H | ~7.0-7.5 | m (multiplet) | - | 3H |

Note: The aromatic region will likely display a complex multiplet due to the various coupling interactions between the three aromatic protons.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached halogens.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₂ | ~30-35 |

| Aromatic C-Br | ~135-140 |

| Aromatic C-Cl | ~130-135 |

| Aromatic C-F | ~160-165 (doublet, due to C-F coupling) |

| Aromatic C-H | ~115-130 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.[1][2]

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (CH₂) | 3000-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch | 1250-1000 | Strong |

| C-Cl Stretch | 850-550 | Strong |

| C-Br Stretch | 690-515 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine and chlorine atoms will result in characteristic isotopic patterns in the mass spectrum.[3][4]

| m/z | Relative Intensity (%) | Assignment |

| 222/224/226 | Moderate | [M]⁺ (Molecular ion) |

| 143/145 | High | [M-Br]⁺ |

| 108 | Moderate | [M-Br-Cl]⁺ |

| 91 | High | Tropylium ion (rearrangement) |

Note: The isotopic pattern for the molecular ion will be complex due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation : Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

FT-IR Spectroscopy

-

Sample Preparation : As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Instrumentation : Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the clean KBr/NaCl plates prior to running the sample.

-

Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation : Dilute a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation : Use a mass spectrometer with an appropriate ionization source (e.g., electron impact - EI). The instrument can be coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Acquisition : Introduce the sample into the ion source. For GC-MS, inject the diluted sample onto the GC column, which will separate it from the solvent before it enters the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Analysis : Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine and chlorine.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Reactivity Profile of 2-Chloro-5-fluorobenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluorobenzyl bromide is a halogenated aromatic compound widely employed as a versatile intermediate in organic synthesis.[1] Its significance lies in its unique reactivity, which allows for the strategic introduction of the 2-chloro-5-fluorobenzyl moiety into a wide range of molecules. This functionality is particularly valuable in the development of novel pharmaceuticals, agrochemicals, and materials.[1] The compound's reactivity is dominated by the benzylic bromide, a highly effective leaving group, making it an excellent substrate for nucleophilic substitution reactions. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and characteristic reactions, complete with experimental protocols and mechanistic diagrams to support advanced research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its safe handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 81778-09-8 | [2][3] |

| Molecular Formula | C₇H₅BrClF | [3][4] |

| Molecular Weight | 223.47 g/mol | [2][4] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 65-66 °C at 2 mmHg | [2][3] |

| Density | 1.654 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.566 | [2][3] |

| Flash Point | 18 °C (closed cup) | [3] |

| InChI Key | AUVLFQDKJFSFIX-UHFFFAOYSA-N | [2][4] |

| SMILES | Fc1ccc(Cl)c(CBr)c1 | [2] |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra are available through chemical databases.[5][6]

Synthesis

This compound is typically synthesized via the radical bromination of its corresponding toluene precursor, 2-chloro-5-fluorotoluene.[2][3] This reaction commonly utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 99 81778-09-8 [sigmaaldrich.com]

- 3. This compound CAS#: 81778-09-8 [amp.chemicalbook.com]

- 4. This compound | C7H5BrClF | CID 2773623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 81778-09-8|this compound|BLD Pharm [bldpharm.com]

- 6. 2-(Bromomethyl)-1-chloro-4-fluorobenzene(81778-09-8) 1H NMR [m.chemicalbook.com]

Technical Guide: Stability and Storage of 2-Chloro-5-fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Chloro-5-fluorobenzyl bromide (CAS No. 81778-09-8). This document is intended for professionals in research, development, and manufacturing who handle this reactive chemical intermediate. Due to the limited availability of specific, publicly accessible stability studies on this compound, this guide synthesizes information from safety data sheets, analogous chemical structures, and established principles of chemical stability testing to provide a comprehensive set of recommendations and illustrative experimental protocols.

Chemical Properties and Inherent Stability

This compound is a halogenated aromatic compound widely utilized in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and other biologically active molecules. Its utility stems from the reactive benzylic bromide functional group, which is susceptible to nucleophilic substitution. This inherent reactivity also dictates its stability profile. The presence of electron-withdrawing chloro and fluoro substituents on the benzene ring can influence the reactivity of the benzyl bromide moiety.

The primary degradation pathways for benzyl halides like this compound include hydrolysis, oxidation, and photolysis. It is generally stable under normal, controlled conditions but is sensitive to moisture, light, and elevated temperatures.[1][2][3]

Recommended Storage and Handling

To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions Summary:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location, typically between 2°C and 8°C.[4] | To minimize thermal degradation and reduce vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Light | Protect from light by using amber or opaque containers.[1][2] | To prevent photodegradation. |

| Moisture | Store in a dry environment and keep the container tightly sealed.[1][2] | The compound is moisture-sensitive and can hydrolyze to the corresponding benzyl alcohol. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and reaction with container materials. |

Handling Precautions:

-

Handle only in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes as the compound is corrosive and a lachrymator.[4]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and metals.[1]

Illustrative Stability Data

The following tables present hypothetical quantitative data from forced degradation studies to illustrate the stability profile of this compound. These data are representative and based on the expected reactivity of similar compounds.

Table 1: Illustrative Hydrolytic Stability

| pH | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradant |

| 4.0 | 25 | 24 | < 1.0 | 2-Chloro-5-fluorobenzyl alcohol |

| 7.0 | 25 | 24 | 2.5 | 2-Chloro-5-fluorobenzyl alcohol |

| 9.0 | 25 | 24 | 8.0 | 2-Chloro-5-fluorobenzyl alcohol |

| 7.0 | 40 | 24 | 5.5 | 2-Chloro-5-fluorobenzyl alcohol |

Table 2: Illustrative Photostability

| Light Source | Intensity | Time (hours) | Degradation (%) |

| UV (254 nm) | 200 W/m² | 8 | 12.0 |

| Visible | 1.2 million lux hours | 8 | 3.0 |

Table 3: Illustrative Thermal Stability

| Temperature (°C) | Time (hours) | Degradation (%) |

| 40 | 72 | 1.5 |

| 60 | 72 | 4.0 |

| 80 | 72 | 9.5 |

Table 4: Illustrative Oxidative Stability

| Oxidizing Agent | Concentration | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradant |

| H₂O₂ | 3% | 25 | 8 | 6.0 | 2-Chloro-5-fluorobenzaldehyde |

Experimental Protocols for Stability Studies

The following are detailed, illustrative protocols for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and common practices in the pharmaceutical industry.[5]

General Procedure for Sample Preparation and Analysis

-

Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable inert solvent (e.g., acetonitrile) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation: Dilute the stock solution with the respective stress medium (e.g., acidic, basic, or neutral aqueous solution; oxidative solution) to a target concentration (e.g., 0.1 mg/mL).

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Quenching: If necessary, quench the degradation reaction by neutralizing the solution or diluting it with a mobile phase.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (see Section 5 for a proposed method).

Hydrolytic Stability Protocol

-

Prepare solutions of different pH values (e.g., pH 2 using 0.01 M HCl, pH 7 using purified water, and pH 9 using 0.01 M NaOH).

-

Add the stock solution of this compound to each pH solution to achieve the target concentration.

-

Incubate the solutions at a controlled temperature (e.g., 40°C).

-

Collect and analyze samples at appropriate time points.

Photostability Protocol

-

Expose a solution of the compound in a quartz cuvette or a thin solid film on a glass plate to a calibrated light source.

-

For UV degradation, a lamp with an output at 254 nm can be used.

-

For visible light degradation, a source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter should be used.

-

Maintain a dark control sample in parallel to differentiate between thermal and photodegradation.

-

Analyze the samples at suitable intervals.

Thermal Stability Protocol

-

Place solid samples of the compound in a controlled temperature oven at various temperatures (e.g., 40°C, 60°C, and 80°C).

-

Ensure the container is loosely capped to allow for the escape of any evolved gases.

-

Analyze the solid samples at specified time points by dissolving them in a suitable solvent.

Oxidative Stability Protocol

-

Prepare a solution of an oxidizing agent (e.g., 3% hydrogen peroxide in purified water).

-

Add the stock solution of this compound to the oxidizing solution.

-

Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C).

-

Analyze samples at regular intervals.

Proposed Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for monitoring the stability of this compound and resolving it from its potential degradation products.

Table 5: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Gradient Program | 0-5 min: 50% ACN; 5-15 min: 50-80% ACN; 15-20 min: 80% ACN; 20-25 min: 80-50% ACN; 25-30 min: 50% ACN |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizations

Degradation Pathway

Caption: Postulated degradation pathways for this compound.

Experimental Workflow for Stability Testing

Caption: General workflow for forced degradation studies.

Conclusion

This compound is a reactive and valuable chemical intermediate that requires careful handling and storage to ensure its stability and purity. The primary factors influencing its stability are moisture, light, and temperature. By adhering to the recommended storage conditions of a cool, dry, dark, and inert environment, the shelf life of the compound can be maximized. The provided illustrative stability data and experimental protocols offer a framework for researchers to design and execute their own stability studies to meet specific project and regulatory requirements.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Arrange the following compounds in order of decreasing rate of hydrolysis.. [askfilo.com]

- 3. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-5-fluorobenzyl bromide (CAS No. 81778-09-8), a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to strict safety protocols is essential when working with this compound due to its hazardous properties.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding its behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClF | [2] |

| Molecular Weight | 223.47 g/mol | [2][3] |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Boiling Point | 65-66 °C / 2 mmHg | [2][4] |

| Density | 1.654 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.566 | [2] |

| Flash Point | 17.8 °C (64.0 °F) - closed cup | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[5] It is crucial to understand its primary hazards to implement appropriate safety measures.

| Hazard Classification | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[2][3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][6] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |

| Corrosive to Metals | - | H290: May be corrosive to metals |

Safe Handling and Storage Protocols

Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

3.1. Engineering Controls

-

Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

-

Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition.[5]

-

All metal equipment must be grounded to prevent static electricity discharge.[5]

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][6] Conformance to OSHA regulations in 29 CFR 1910.133 or European Standard EN166 is required.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[5][6]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK).[2][5]

3.3. Handling Procedures

-

Do not get in eyes, on skin, or on clothing.[5]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Use only non-sparking tools.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]

-

Handle in accordance with good industrial hygiene and safety practices.[6]

3.4. Storage Conditions

-

Keep containers tightly closed.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]

-

The product may be moisture-sensitive; storage under an inert atmosphere is recommended.[6][7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

4.1. First-Aid Measures

-

General Advice: Show the Safety Data Sheet to the attending physician. Immediate medical attention is required.[5]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Seek immediate medical attention.[5]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[5][8]

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][8] Water mist may be used to cool closed containers.[7]

-

Hazardous Combustion Products: Thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, hydrogen fluoride, and hydrogen bromide.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

4.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[8]

-

Containment and Cleanup: Stop the leak if it is safe to do so. Absorb the spill with inert material (e.g., sand, silica gel, vermiculite).[5][9] Collect the material in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[5]

-

Environmental Precautions: Prevent the product from entering drains or public waters.[6]

Reactivity and Stability

-

Reactivity: No hazardous reactions are known under normal processing.[5]

-

Chemical Stability: The product is stable under normal conditions.[5]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[5]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[5][6]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen fluoride, and hydrogen bromide.[5]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. The material may be sent to a licensed chemical destruction plant.[8] Do not contaminate water, foodstuffs, or sewer systems.[8]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-氯-5-氟溴苄 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H5BrClF | CID 2773623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 81778-09-8 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core physical properties of 2-Chloro-5-fluorobenzyl bromide (CAS No. 81778-09-8), a key intermediate in organic synthesis for the pharmaceutical and agrochemical industries. This document outlines its key physicochemical data and presents a generalized experimental protocol for the determination of such properties.

Core Physicochemical Data

This compound is a colorless to light yellow liquid at room temperature.[1] Its reactivity, particularly its ability to undergo nucleophilic substitution, makes it a valuable building block in the synthesis of more complex molecules.[1] The quantitative physical properties are summarized in the table below.

| Property | Value | Conditions |

| Boiling Point | 65-66 °C[2][3] | at 2 mmHg |

| Density | 1.654 g/mL[2][3] | at 25 °C |

| Molecular Formula | C₇H₅BrClF[1][2] | |

| Molecular Weight | 223.47 g/mol [1][4] | |

| Refractive Index | n20/D 1.566[2][3] |

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of this compound is not detailed in the provided literature, the following describes standard and widely accepted methodologies for measuring the boiling point and density of a liquid organic compound.

1. Determination of Boiling Point (Reduced Pressure)

The reported boiling point was determined under reduced pressure (vacuum), a common technique for compounds that may decompose at their atmospheric boiling point or have very high boiling points.

-

Apparatus: A distillation apparatus suitable for vacuum distillation is used, including a round-bottom flask, a Claisen or Hickman distillation head, a condenser, a receiving flask, a thermometer, and a vacuum pump with a manometer to measure the pressure.

-

Procedure:

-

A small sample of this compound is placed in the distillation flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.

-

The apparatus is assembled and sealed. The vacuum pump is connected and the system is evacuated to the desired pressure (in this case, 2 mmHg), which is monitored by the manometer.

-

The flask is gently heated. The temperature is monitored closely.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as the point when the liquid is consistently condensing and dripping into the receiving flask at a stable temperature reading on the thermometer.

-

2. Determination of Density

The density of a liquid is its mass per unit volume.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed precisely on an analytical balance.

-

The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The temperature of the liquid is brought to the specified temperature (25 °C) in a water bath.

-

The pycnometer is carefully filled to the calibration mark, and any excess liquid on the outside is wiped clean.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Synthetic Pathway

This compound is a valuable reagent in synthetic chemistry. A common method for its preparation involves the radical bromination of the corresponding toluene derivative.

Caption: Synthesis of this compound via radical bromination.

References

Navigating the Solubility Landscape of 2-Chloro-5-fluorobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluorobenzyl bromide is a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a summary of the known physical properties of this compound and outlines a comprehensive experimental protocol for determining its solubility in organic solvents. Due to the lack of publicly available quantitative solubility data, this guide focuses on providing a robust framework for researchers to generate this critical information in their own laboratories.

Introduction

The successful application of this compound in synthetic chemistry is highly dependent on its behavior in solution. Understanding its solubility is paramount for achieving desired reaction kinetics, controlling impurity profiles, and developing scalable processes. This document serves as a resource for researchers by consolidating the available physical data and presenting a detailed methodology for solubility determination.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrClF | [1][2] |

| Molecular Weight | 223.47 g/mol | [1][2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Density | 1.654 g/mL at 25 °C | |

| Boiling Point | 65-66 °C at 2 mmHg | |

| Refractive Index | n20/D 1.566 | |

| CAS Number | 81778-09-8 | [1] |

Experimental Protocol for Determining Solubility

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a liquid solute in an organic solvent. This method is robust and can provide accurate quantitative solubility data.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, heptane, methanol, toluene)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Constant temperature orbital shaker or water bath

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute is crucial to ensure that equilibrium with the solid phase is reached.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

If necessary, centrifuge the vials at a low speed to facilitate the separation of the excess solute.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved solute.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the samples.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides the necessary framework for researchers to generate this vital information. The presented physicochemical properties offer a starting point for solvent selection, and the detailed experimental protocol outlines a reliable method for obtaining accurate solubility data. By following this guide, scientists and drug development professionals can effectively characterize the solubility of this important synthetic intermediate, enabling more efficient and robust process development.

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-5-fluorobenzyl Bromide in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Chloro-5-fluorobenzyl bromide as a versatile reagent in nucleophilic substitution reactions. This compound is a valuable building block in synthetic and medicinal chemistry, enabling the introduction of the 2-chloro-5-fluorobenzyl moiety into a wide range of molecules, which is of significant interest for the development of new pharmaceuticals and other biologically active compounds.

Introduction

This compound is a reactive benzylic halide that readily participates in nucleophilic substitution reactions. The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring can influence the reactivity of the benzylic carbon, making it an efficient electrophile for a variety of nucleophiles. As a primary benzylic halide, it typically undergoes substitution via an S(_N)2 mechanism, which involves a backside attack by the nucleophile, leading to inversion of configuration if the carbon were chiral. However, under certain conditions, an S(_N)1 pathway involving a resonance-stabilized benzylic carbocation intermediate may be observed.[1] This reagent is instrumental in the synthesis of novel drug candidates, particularly in fields like oncology, by allowing for the modification of existing drug scaffolds to enhance efficacy and reduce side effects.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 81778-09-8 | [2] |

| Molecular Formula | C(_7)H(_5)BrClF | [2] |

| Molecular Weight | 223.47 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

| Boiling Point | 66 °C / 2 mmHg | [2] |

| Density | 1.67 g/mL | [2] |

| Refractive Index | n20/D 1.57 | [2] |

| Purity | ≥ 96% (GC) | [2] |

Applications in Nucleophilic Substitution Reactions

This compound is a versatile reagent for the alkylation of a wide range of nucleophiles, including amines, thiols, and alcohols. These reactions are fundamental in the construction of more complex molecules for pharmaceutical and materials science research.

N-Alkylation of Amines

The reaction of this compound with primary and secondary amines provides a straightforward method for the synthesis of N-benzylated amines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Table 2: Representative Conditions for N-Alkylation Reactions

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K(_2)CO(_3) | DMF | 80 | 6 | 85-95 |

| Piperidine | Et(_3)N | Acetonitrile | Reflux | 4 | >90 |

| 4-Methylaniline | NaHCO(_3) | Ethanol | 70 | 8 | 80-90 |

S-Alkylation of Thiols

Thiols and thiophenols are excellent nucleophiles and react readily with this compound to form thioethers. These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.

Table 3: Representative Conditions for S-Alkylation Reactions

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | K(_2)CO(_3) | Acetone | Reflux | 3 | >90 |

| 4-Chlorothiophenol | NaOH | Methanol | Room Temp. | 2 | >95 |

| Cysteine (protected) | NaH | THF | 0 to Room Temp. | 4 | 85-95 |

O-Alkylation of Alcohols and Phenols

The formation of ethers via the reaction of this compound with alcohols and phenols (a Williamson ether synthesis) is a common application. A suitable base is required to deprotonate the hydroxyl group, forming the alkoxide or phenoxide nucleophile.

Table 4: Representative Conditions for O-Alkylation Reactions

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K(_2)CO(_3) | DMF | 60 | 5 | 85-95 |

| 4-Methoxyphenol | Cs(_2)CO(_3) | Acetonitrile | 50 | 4 | >90 |

| Benzyl alcohol | NaH | THF | Room Temp. | 6 | 80-90 |

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Aromatic Amine

This protocol describes a general method for the synthesis of N-(2-Chloro-5-fluorobenzyl)aniline derivatives.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, 4-methylaniline)

-

Potassium carbonate (K(_2)CO(_3)), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and anhydrous DMF (5-10 mL per mmol of aniline).

-

Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

-

Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for S-Alkylation of a Thiophenol

This protocol provides a general method for the synthesis of 2-((2-chloro-5-fluorobenzyl)thio)phenyl derivatives.

Materials:

-

This compound

-

Substituted thiophenol (e.g., thiophenol, 4-chlorothiophenol)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Deionized water

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve the substituted thiophenol (1.0 eq) in methanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir for 15 minutes at room temperature to form the sodium thiophenolate.

-

Add a solution of this compound (1.05 eq) in methanol dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add deionized water to the residue and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography if needed.

Protocol 3: General Procedure for O-Alkylation of a Phenol

This protocol outlines a general procedure for the synthesis of 1-chloro-4-fluoro-2-((phenoxy)methyl)benzene derivatives.

Materials:

-

This compound

-

Substituted phenol (e.g., phenol, 4-methoxyphenol)

-

Cesium carbonate (Cs(_2)CO(_3)), anhydrous

-

Acetonitrile, anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous cesium carbonate (1.5 eq) to the solution.

-

Stir the suspension at room temperature for 30 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 50-60°C and stir until the starting material is consumed as indicated by TLC analysis (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude ether.

-

Purify the product by flash column chromatography on silica gel.

Visualizations

References

Application Notes and Protocols for 2-Chloro-5-fluorobenzyl bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluorobenzyl bromide is a versatile halogenated aromatic compound that serves as a valuable alkylating agent in organic synthesis. Its utility is particularly pronounced in the development of novel therapeutic agents and agrochemicals. The presence of both chloro and fluoro substituents on the benzene ring influences the molecule's reactivity and the properties of its derivatives, making it an important building block for introducing the 2-chloro-5-fluorobenzyl moiety into a variety of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in N-alkylation and S-alkylation reactions, which are fundamental transformations in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 81778-09-8 |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol |

| Appearance | Colorless to light orange to yellow clear liquid |

| Boiling Point | 65-66 °C at 2 mmHg |

| Density | 1.654 g/mL at 25 °C |

| Refractive Index | n20/D 1.566 |

Applications in Organic Synthesis

This compound is an effective electrophile in nucleophilic substitution reactions, readily reacting with a wide range of nucleophiles such as amines, phenols, and thiols to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

N-Alkylation Reactions

The introduction of the 2-chloro-5-fluorobenzyl group onto a nitrogen atom is a common strategy in the synthesis of biologically active compounds. For instance, derivatives of 2-arylalkylamino-4-amino-5-aroylthiazoles have been investigated as apoptosis-inducing anticancer agents.[1] The general scheme for the N-alkylation of a primary amine is shown below:

S-Alkylation Reactions

The formation of thioethers through S-alkylation is another important application of this compound. Thioether moieties are present in numerous pharmaceuticals and agrochemicals. The reaction of a thiol with this compound in the presence of a base provides the corresponding benzyl thioether in good yields.

Experimental Protocols

The following are detailed protocols for the N-alkylation of an aminothiazole and a general procedure for S-alkylation.

Protocol 1: N-Alkylation of 4-Amino-5-(3',4',5'-trimethoxybenzoyl)thiazole

This protocol is adapted from the synthesis of related 2-arylalkylamino-4-amino-5-aroylthiazoles.[1]

Materials:

-

4-Amino-5-(3',4',5'-trimethoxybenzoyl)thiazole

-

This compound

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Quantitative Data for N-Alkylation:

| Reactant | Molar Eq. | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 4-Amino-5-(3',4',5'-trimethoxybenzoyl)thiazole | 1.0 | DMF | K₂CO₃ (2.0 eq) | 80 | 12-16 | 60-70* |

| This compound | 1.2 |

*Expected yield based on similar reported reactions.

Protocol 2: General Procedure for S-Alkylation of Thiols

This is a general protocol for the synthesis of thioethers using this compound.

Materials:

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

This compound

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.0 eq) in DMF or acetonitrile.

-

Add potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-8 hours, or gently heat if necessary.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioether.

-

Purify the product by column chromatography or recrystallization as needed.

Quantitative Data for S-Alkylation:

| Nucleophile | Molar Eq. | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| Thiophenol | 1.0 | DMF | K₂CO₃ (1.5 eq) | RT | 4-6 | >90 |

| Benzyl Mercaptan | 1.0 | Acetonitrile | Et₃N (1.5 eq) | RT | 4-6 | >90 |

*Expected yields for S-alkylation reactions are typically high.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for N-Alkylation

The following diagram illustrates a typical experimental workflow for the N-alkylation of an amine using this compound.

Apoptosis Signaling Pathway

Compounds synthesized using this compound, such as certain thiazole derivatives, have shown potential as anticancer agents by inducing apoptosis.[1] The following diagram illustrates a simplified intrinsic (mitochondrial) apoptosis pathway, a common mechanism for many chemotherapeutic agents.

References

Application Notes and Protocols for N-alkylation using 2-Chloro-5-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This process is of particular significance in medicinal chemistry and drug development, where the introduction of alkyl groups to amine-containing molecules can profoundly influence their biological activity, selectivity, and pharmacokinetic properties. 2-Chloro-5-fluorobenzyl bromide is a versatile reagent employed in N-alkylation reactions to introduce the 2-chloro-5-fluorobenzyl moiety. This structural motif is of interest in the design of novel therapeutic agents. These application notes provide a detailed protocol for the N-alkylation of primary and secondary amines using this compound, including reaction conditions, purification procedures, and representative data.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is essential for safe handling and optimal reaction setup.

| Property | Value | Reference |

| CAS Number | 81778-09-8 | [1][2] |

| Molecular Formula | C₇H₅BrClF | [2] |

| Molecular Weight | 223.47 g/mol | [3] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

| Boiling Point | 65-66 °C / 2 mmHg | [1][4] |

| Density | 1.654 g/mL at 25 °C | |

| Refractive Index | n20/D 1.566 | [4] |

| Storage | 2-8 °C | [4] |

Reaction Principle

The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution reaction (typically SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group. A base is typically required to neutralize the hydrobromic acid generated during the reaction and to deprotonate the resulting ammonium salt, thus regenerating the free amine for further reaction or yielding the final product. The choice of base and solvent is critical to the success of the reaction, influencing reaction rates and minimizing side reactions.

Experimental Protocols

General Protocol for N-alkylation of a Primary Amine

This protocol describes a general procedure for the mono-N-alkylation of a primary amine using this compound.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.0-1.2 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Inert gas (Nitrogen or Argon)

-

Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and the anhydrous solvent (5-10 mL per mmol of amine).

-

Add the base (1.5-2.0 eq) to the solution/suspension and stir the mixture at room temperature for 15-30 minutes.

-

Slowly add a solution of this compound (1.0-1.2 eq) in the anhydrous solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the progress by a suitable technique (e.g., Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired N-(2-chloro-5-fluorobenzyl)amine.

General Protocol for N-alkylation of a Secondary Amine

This protocol outlines a general procedure for the N-alkylation of a secondary amine.

Materials:

-

Secondary amine (1.0 eq)

-

This compound (1.0-1.2 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, TEA, or DIPEA) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., ACN, DMF, THF)

-

Inert gas (Nitrogen or Argon)

-

Standard work-up and purification reagents

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq) in the chosen anhydrous solvent.

-

Add the base (1.5-2.0 eq) and stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.0-1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at a suitable temperature (ranging from room temperature to reflux) and monitor its progress.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the tertiary amine product.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of amines with benzyl halides, which can be considered representative for reactions with this compound.[5]

Table 1: Representative Conditions for N-alkylation of Primary Amines with Benzyl Bromides

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | NaHCO₃ | Water | 80 | 1 | >90 |

| Benzylamine | K₂CO₃ | Acetone | Reflux | 2 | ~74 |

| 2,4-Dichloro-benzylamine | Et₃N | DMF | 20-25 | 10 | 82 (mono-alkylated) |

| Various primary amines | CsOH | DMF | 23 | 5-15 | High yields of mono-alkylated product |

Table 2: Representative Conditions for N-alkylation of Secondary Amines with Benzyl Bromides

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Dibenzylamine | NaHCO₃ | Water | 80 | 1 | >90 |

| Morpholine | DIPEA | Acetonitrile | Room Temp | 24 | >95 |

| Piperidine | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |